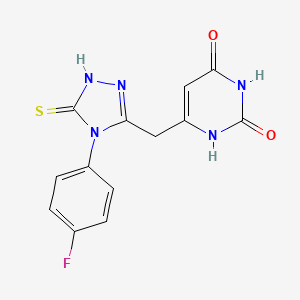

6-((4-(4-fluorofenil)-5-mercapto-4H-1,2,4-triazol-3-il)metil)pirimidina-2,4(1H,3H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a class of chemicals that feature a blend of pyrimidine and triazole rings, known for their potential in various chemical and biological contexts. Its structure suggests a compound that might exhibit unique physical and chemical characteristics, useful in several scientific fields.

Synthesis Analysis

The synthesis involves cyclization reactions, alkylation, and acetylation processes. For instance, cyclization of certain carbonyl compounds in a basic medium yields pyrimidine-triazole derivatives. Alkylation with iodomethane and acetylation using acetyl chloride are crucial steps for introducing specific functional groups onto the molecule (Mekuskiene & Vainilavicius, 2006).

Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and chemical shifts of related compounds have been analyzed using density functional theory (DFT) and gauge-including atomic orbital (GIAO) methods. These studies indicate that the calculated structures closely match experimental data, providing insights into the molecular structure of such compounds (Saraç, 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those involving electrophiles, illustrating its reactivity and potential for further functionalization. For example, reactions with iodomethane target the sulfur atom, leading to methylsulfanyl derivatives, which under specific conditions, can further react to form compounds with modified uracil rings (Mekuskiene & Vainilavicius, 2006).

Physical Properties Analysis

The crystal structure and physical properties of related compounds have been reported, including their crystalline forms and hydrogen-bonding patterns. Such analyses contribute to understanding the stability, solubility, and overall physical behavior of the compound under various conditions (Canfora et al., 2010).

Chemical Properties Analysis

Vibrational spectral analysis, along with theoretical calculations, has been used to explore the chemical properties, including the stability and electronic structure, of similar molecules. Such studies help in predicting the reactivity and potential chemical applications of the compound (Alzoman et al., 2015).

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Las pirimidinas exhiben diversos efectos farmacológicos, y su actividad antiinflamatoria es particularmente notable. La investigación ha revelado que este compuesto posee efectos inhibitorios contra mediadores inflamatorios clave, incluyendo:

Los efectos antiinflamatorios del compuesto lo convierten en un candidato prometedor para el desarrollo de fármacos. Los investigadores han explorado nuevos derivados con actividades antiinflamatorias mejoradas y una toxicidad mínima .

Aplicaciones Antituberculosas

En la lucha contra la tuberculosis (TB), las pirimidinas han ganado atención. Nuestro compuesto puede contribuir a este esfuerzo. Los investigadores han reportado resultados prometedores, pero se necesitan estudios adicionales para validar su eficacia contra Mycobacterium tuberculosis .

Otros Efectos Farmacológicos

Más allá de las aplicaciones mencionadas, las pirimidinas tienen propiedades antioxidantes y pueden impactar otras vías celulares. Los investigadores continúan explorando su potencial en diversos contextos.

En resumen, nuestro compuesto es prometedor en varios campos científicos, desde el control de la inflamación hasta el tratamiento de enfermedades infecciosas. Su estructura única y sus efectos farmacológicos lo convierten en un tema emocionante para futuras investigaciones. Investigadores de todo el mundo están trabajando diligentemente para liberar todo su potencial. 🌟

Mecanismo De Acción

Pyrimidines

are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Target of action

Pyrimidines often target vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Mode of action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of these inflammatory mediators .Biochemical pathways

The affected pathways are those involving the aforementioned inflammatory mediators. The inhibition of these mediators can lead to a reduction in inflammation . The ADME properties of pyrimidines can vary greatly depending on their specific structures. Unfortunately, I couldn’t find specific information on the ADME properties of the compound .Result of action

The result of the action of pyrimidines is generally a reduction in inflammation, due to their inhibitory effects on key inflammatory mediators . The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. However, specific details would depend on the exact structure of the compound.Propiedades

IUPAC Name |

6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2S/c14-7-1-3-9(4-2-7)19-10(17-18-13(19)22)5-8-6-11(20)16-12(21)15-8/h1-4,6H,5H2,(H,18,22)(H2,15,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYKVBNFKZBTSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)